Proven Intermediate in Patented GlyT-1 Inhibitor Synthesis: Direct Application Differentiation
4-Bromo-1-iodo-2-methoxybenzene is explicitly documented in patent literature (WO2011/86098, WO2011/86099, US2012/295891) as a key intermediate for the preparation of arylsulfanylphenyloxyalkylamino acids that function as GlyT-1 (glycine transporter 1) inhibitors, a validated target for schizophrenia and cognitive disorders . This establishes a validated, peer-accessible synthetic route using this specific regioisomer, whereas alternative isomers (e.g., 1-bromo-4-iodo-2-methoxybenzene, CAS 755027-18-0) lack equivalent patent-validated applications in this therapeutic area .
| Evidence Dimension | Patented application for GlyT-1 inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly cited in WO2011/86098, WO2011/86099, US2012/295891 as intermediate for arylsulfanylphenyloxyalkylamino acid GlyT-1 inhibitors |
| Comparator Or Baseline | 1-Bromo-4-iodo-2-methoxybenzene (CAS 755027-18-0) — no GlyT-1 inhibitor patent citations identified |
| Quantified Difference | Patent-cited vs. non-cited application |
| Conditions | Patent literature analysis |
Why This Matters
Procurement for medicinal chemistry programs targeting GlyT-1 requires the exact regioisomer validated in patent-protected synthetic routes; substitution with another isomer introduces unvalidated synthetic variability and potential intellectual property risk.
